Enhanced Lipophilicity vs. Non-Fluorinated Ethyl Benzoate
Ethyl 3-fluorobenzoate exhibits significantly higher lipophilicity than its non-fluorinated analog, ethyl benzoate. This is a critical factor in drug design, as increased lipophilicity can enhance a compound's ability to cross biological membranes. The LogP (octanol-water partition coefficient) of ethyl 3-fluorobenzoate is 2.476 , while the predicted LogP for ethyl benzoate is 1.95 . This difference corresponds to a roughly 3.3-fold increase in the partition coefficient (10^(2.476-1.95) ≈ 3.35), indicating a substantially greater preference for the organic phase. This property is essential for improving the bioavailability and membrane permeability of drug candidates derived from this building block.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.476 |
| Comparator Or Baseline | Ethyl benzoate, LogP = 1.95 (predicted) |
| Quantified Difference | ΔLogP = +0.526; ~3.3-fold increase in partition coefficient |
| Conditions | Octanol-water partition coefficient; experimental value for target compound, predicted value for comparator |
Why This Matters
Selecting ethyl 3-fluorobenzoate over ethyl benzoate as a synthetic intermediate provides a built-in lipophilicity advantage, which is a key parameter for optimizing the ADME properties of drug candidates.
